N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. . The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the pyrazole and thiophene rings.
Mechanism of Action
The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
- N-(5-cyclopropylisoxazol-3-yl)-carboxamide
- N-(1-methyl-1H-pyrazol-4-yl)-thiophene-2-carboxamide
- N-(5-phenyl-1H-pyrazol-3-yl)-methanamine oxalate
Uniqueness: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the cyclopropyl group, pyrazole ring, and thiophene ring, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-16-11(9-4-5-9)7-10(15-16)8-14-13(17)12-3-2-6-18-12/h2-3,6-7,9H,4-5,8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLKQCHZGFHCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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